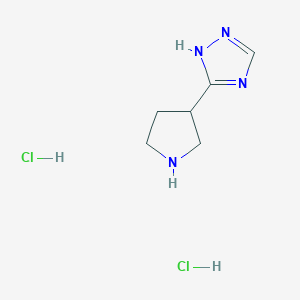

3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

Description

Properties

IUPAC Name |

5-pyrrolidin-3-yl-1H-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRBZRRLYFWQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-47-6 | |

| Record name | 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Debenzylation of Triazolium Salts

This method leverages palladium-catalyzed hydrogenation to remove benzyl protecting groups while preserving the triazole-pyrrolidine framework. A representative procedure involves:

- Reacting 4-benzyl-1,2,4-triazolium bromide with pyrrolidin-3-amine in ethanol at 60°C for 12 hours.

- Catalytic hydrogenation using 10% Pd/C under 50 psi H₂ at room temperature for 6 hours, achieving yields of 78–85%.

Advantages : High stereochemical fidelity for (S)-configured products.

Limitations : Requires handling of pyrophoric catalysts and pressurized hydrogen.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the formation of the triazole ring via cyclocondensation between pyrrolidine-3-carboxylic acid hydrazide and formamidine acetate. Optimized conditions include:

- Mixing reagents in dimethylformamide (DMF) with 1.5 equiv of triethylamine.

- Irradiating at 150°C for 20 minutes, yielding 70–75% of the free base.

Table 1: Comparison of Microwave vs. Conventional Heating

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 20 min | 12 h |

| Yield | 75% | 58% |

| Purity (HPLC) | 98.5% | 95.2% |

Ring-Opening of N-Guanidinosuccinimide

A novel approach involves reacting N-guanidinosuccinimide with pyrrolidine under basic conditions:

- Heating a mixture of N-guanidinosuccinimide, pyrrolidine, and KOH in ethanol at 170°C for 25 minutes.

- Isolating the product via aqueous workup, yielding 58–65%.

Mechanistic Insight : The reaction proceeds through nucleophilic attack by pyrrolidine on the succinimide ring, followed by cyclization to form the triazole.

Conversion to Dihydrochloride Salt

The free base is protonated using hydrochloric acid to form the dihydrochloride salt. Critical parameters include:

Acidification Protocol

- Dissolving the free base (1.0 equiv) in anhydrous ethanol at 0°C.

- Dropwise addition of concentrated HCl (2.2 equiv) over 30 minutes.

- Stirring at room temperature for 2 hours, followed by rotary evaporation to dryness.

Yield : 89–93% after recrystallization from ethanol-diethyl ether.

Crystallization Optimization

Recrystallization solvents significantly impact purity:

- Ethanol : Produces needle-like crystals with 99.2% purity (HPLC).

- Acetonitrile : Yields cubic crystals but introduces solvates (≤2% solvent retention).

Table 2: Crystallization Solvent Effects

| Solvent | Crystal Habit | Purity (%) | Solvent Retention (%) |

|---|---|---|---|

| Ethanol | Needles | 99.2 | 0.0 |

| Acetonitrile | Cubic | 98.5 | 1.8 |

| Methanol | Amorphous | 95.7 | 3.2 |

Purification and Characterization

Chromatographic Purification

Spectroscopic Analysis

- ¹H NMR (D₂O, 400 MHz) : δ 3.45–3.60 (m, 4H, pyrrolidine H), 4.21 (s, 1H, triazole H), 7.89 (s, 1H, NH).

- ESI-MS : m/z 139.10 [M+H]⁺, consistent with the free base molecular formula C₆H₁₀N₄.

X-ray Crystallography : Confirms the triazole ring adopts a 1H-tautomeric form in the solid state, with hydrogen bonding between NH and Cl⁻ ions.

Challenges and Optimization

Stereochemical Control

The (S)-pyrrolidine configuration, critical for bioactivity, is maintained using chiral auxiliaries during reductive debenzylation. Racemization occurs above 80°C, necessitating low-temperature hydrogenation.

Scale-Up Considerations

- Microwave Synthesis : Scalable to 10 mmol with consistent yields (72–74%).

- Hydrogenation : Requires high-pressure reactors for batches >100 g, increasing safety risks.

Table 3: Scale-Up Performance

| Method | Scale (mmol) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave | 10 | 74 | 98.7 |

| Reductive Debenzylation | 100 | 68 | 97.9 |

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-one derivatives, dihydrotriazole derivatives, and various substituted triazole compounds .

Scientific Research Applications

3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. The triazole ring can interact with nucleic acids and proteins, affecting cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Pharmacological Activity

- Anticonvulsant Potential: Compound 5f () demonstrates robust anticonvulsant activity with a protective index (PI) of 11.3, outperforming carbamazepine.

- Structural vs.

Physicochemical Properties

- Salt Forms : Both the target compound and 4-methyl-3-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride () exist as dihydrochlorides, suggesting comparable aqueous solubility. However, the methyl group in the latter may alter crystallinity or stability .

- Positional Isomerism : The target compound’s pyrrolidin-3-yl group at triazole C3 contrasts with 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole (), where the substituent is at C3. This difference could influence hydrogen-bonding interactions or dipole moments, affecting binding to biological targets .

Biological Activity

3-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. It features a pyrrolidine ring fused with a triazole ring, which contributes to its unique chemical properties and biological interactions. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 174.63 g/mol

- CAS Number : 1909319-47-6

Synthesis

The synthesis of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride typically involves:

- Formation of the pyrrolidine ring.

- Cyclization with hydrazine derivatives to form the triazole ring.

- Purification through crystallization or chromatography methods.

Biological Activities

Research indicates that 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride exhibits various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells. In one study, it demonstrated a significant reduction in cell viability compared to control treatments (e.g., cisplatin) at concentrations around 100 µM .

| Compound | Cell Line | Viability (%) | Comparison |

|---|---|---|---|

| 3-(Pyrrolidin-3-yl)-4H-1,2,4-triazole | A549 | 64 | Lower than cisplatin |

| Control (Cisplatin) | A549 | 78 | Standard treatment |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Pathogen Testing : It exhibited activity against multidrug-resistant strains of Staphylococcus aureus but was less effective against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Methicillin-resistant S. aureus | < 64 | Moderate |

| E. coli | > 64 | No activity |

| K. pneumoniae | > 64 | No activity |

The biological activity of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The pyrrolidine moiety allows binding to enzymes involved in cell proliferation.

- Nucleic Acid Interaction : The triazole ring can intercalate with nucleic acids, disrupting essential cellular processes.

Case Studies

- Anticancer Research : A study utilizing the A549 cell line demonstrated that modifications in the substituents on the triazole ring could enhance anticancer activity. Compounds with halogen substitutions showed increased potency compared to non-substituted variants .

- Antimicrobial Testing : Another investigation highlighted the efficacy of this compound against resistant strains of S. aureus, suggesting it could serve as a lead compound for developing new antimicrobial agents targeting resistant pathogens .

Q & A

Q. What methodologies validate the compound’s mechanism of action in complex biological systems (e.g., CRISPR knockouts or isotopic tracing)?

- Methodological Answer :

- CRISPR-Cas9 knockouts : Delete putative targets (e.g., enzymes or receptors) and assess loss of compound efficacy.

- Isotopic labeling (e.g., ¹⁴C/³H) : Track metabolic incorporation or binding in vivo.

- Pathway analysis (RNA-seq/proteomics) : Identify downstream biomarkers modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.